3-Bromo-2-(hydroxymethyl)phenol

Overview

Description

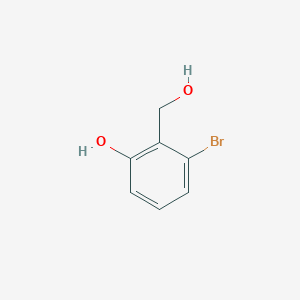

3-Bromo-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the third position and a hydroxymethyl group at the second position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(hydroxymethyl)phenol typically involves the bromination of 2-(hydroxymethyl)phenol. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under mild reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the bromination process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Zinc and hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 3-Bromo-2-(carboxymethyl)phenol.

Reduction: 2-(Hydroxymethyl)phenol.

Substitution: 3-Amino-2-(hydroxymethyl)phenol or 3-Thio-2-(hydroxymethyl)phenol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 3-Bromo-2-(hydroxymethyl)phenol derivatives in anticancer drug development. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, making them candidates for further development as anticancer agents .

Drug Delivery Systems

The compound serves as a foundation for drug delivery systems. Its derivatives can enhance the lipophilicity of drugs, improving their bioavailability and therapeutic efficacy. Research indicates that these compounds can be used to transport anticancer drugs more effectively to target sites in the body .

Analytical Chemistry

Indicators for Acid-Base Titrations

This compound has been investigated as an acid-base indicator. In volumetric titrations, it exhibited distinct color changes at specific pH levels, demonstrating its utility in analytical applications. The synthesized indicators based on this compound showed sharp transitions, indicating their effectiveness in determining the endpoint of titrations .

Materials Science

Synthesis of Functional Polymers

The compound is also used in the synthesis of functional polymers. Its hydroxymethyl group can participate in polymerization reactions, leading to the development of new materials with specific properties suitable for various applications, including coatings and adhesives .

Data Table: Summary of Applications

Case Studies

-

Anticancer Prodrugs Development

- A study synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cells. The results indicated that certain derivatives had enhanced activity compared to standard chemotherapeutics, suggesting their potential as new anticancer agents.

-

Acid-Base Indicator Evaluation

- Research involved the use of this compound as an indicator in titrations with hydrochloric acid and sodium hydroxide. The study reported a clear color transition at neutralization points, confirming its effectiveness as a reliable acid-base indicator.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(hydroxymethyl)phenol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of essential biochemical pathways .

Comparison with Similar Compounds

- 2-Bromo-4-(hydroxymethyl)phenol

- 4-Bromo-2-(hydroxymethyl)phenol

- 3-Bromo-4-(hydroxymethyl)phenol

Comparison: 3-Bromo-2-(hydroxymethyl)phenol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different levels of antimicrobial activity and chemical reactivity, making it a distinct compound for targeted applications .

Biological Activity

3-Bromo-2-(hydroxymethyl)phenol, with the chemical formula CHBrO and CAS Number 96911-26-1, is a brominated phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxymethyl group and a bromine atom attached to a phenolic ring, which contributes to its unique reactivity and biological activity. The presence of the hydroxymethyl group enhances its solubility in water, while the bromine atom can influence its interaction with biological targets.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting their growth.

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are crucial in combating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its potential therapeutic applications.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it may reduce oxidative damage in cells.

- Cell Cycle Arrest : Evidence suggests that it may interfere with the cell cycle of cancer cells, leading to growth inhibition.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Free radical scavenging | |

| Anticancer | Induction of apoptosis |

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing promising results for potential use as an antimicrobial agent.

- Antioxidant Evaluation : In vitro assays assessed the antioxidant capacity of this compound using DPPH and ABTS radical scavenging methods. The results indicated that the compound effectively reduced oxidative stress markers in cultured cells.

- Cancer Research : A recent study explored the effects of this compound on human breast cancer cell lines. Results indicated that treatment with this compound led to increased apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as an anticancer agent.

Properties

IUPAC Name |

3-bromo-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVBYANBZXJPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.